molecular formula C12H10ClN3O3S B1455099 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365962-82-8

2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B1455099
CAS RN: 1365962-82-8
M. Wt: 311.74 g/mol
InChI Key: DWTOGMVSSJGOND-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide” is a chemical compound with the molecular weight of 228.63 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 228.63 .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study highlighted the synthesis of new thiazole derivatives, including compounds related to the chemical structure of interest, and evaluated their antimicrobial and cytotoxic activities. Notable among these compounds are those exhibiting high antibacterial and anticandidal effects against specific strains, as well as compounds showing significant cytotoxicity against various cancer cell lines. This underscores the potential of such derivatives in developing treatments for infectious diseases and cancer therapy (Dawbaa et al., 2021).

Anticancer Properties

Research into the anticancer properties of thiazole derivatives, including compounds akin to 2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, has shown promising results. Specific derivatives have demonstrated significant activity against various human cancer cell lines, suggesting the potential utility of these compounds in developing novel anticancer drugs. Such studies provide valuable insights into the structural features contributing to the anticancer activity of these compounds (Pandey et al., 2019).

Novel Synthesis and Characterization

The synthesis and spectroscopic characterization of related compounds have been performed, demonstrating the versatility and potential of thiazole derivatives in chemical research. The detailed investigation into their molecular structure through various spectroscopic techniques lays the groundwork for further exploration of their biological activities and potential applications in medicinal chemistry (Salian et al., 2017).

Inhibitory Activity on Enzymes and Cancer Cells

Further studies have identified compounds with significant inhibitory activities on enzymes and cancer cells, highlighting the therapeutic potential of thiazole derivatives in treating diseases characterized by overactive enzymes or uncontrolled cell growth. These findings indicate the compound's role in designing enzyme inhibitors and anticancer agents, contributing to the development of targeted therapies (Buzun et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-7(13)11(17)15-12-14-10(6-20-12)8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTOGMVSSJGOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201797
Record name Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

CAS RN

1365962-82-8
Record name Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N-[4-(4-nitrophenyl)-2-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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